trans-2-(3,4-Difluorophenyl)cyclopentanol
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Overview
Description
trans-2-(3,4-Difluorophenyl)cyclopentanol is a chiral compound featuring a cyclopentane ring substituted with a 3,4-difluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(3,4-Difluorophenyl)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 3,4-difluorobenzene.
Grignard Reaction: A Grignard reagent is prepared from 3,4-difluorobromobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclopentanone to form the corresponding alcohol.
Chiral Resolution: The racemic mixture obtained from the Grignard reaction is subjected to chiral resolution using a suitable chiral agent to isolate the (1R,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
trans-2-(3,4-Difluorophenyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the cyclopentane derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
trans-2-(3,4-Difluorophenyl)cyclopentanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-2-(3,4-Difluorophenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the difluorophenyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-5-nitrobenzamide
- 1,2-Difluoro-3-nitrobenzene
- 2,4-Difluoronitrobenzene
- 2,5-Difluoronitrobenzene
- 3,5-Difluoronitrobenzene
Uniqueness
trans-2-(3,4-Difluorophenyl)cyclopentanol is unique due to its chiral nature and the presence of both a cyclopentane ring and a difluorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R,2S)-2-(3,4-difluorophenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8,11,14H,1-3H2/t8-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATAHLJIXRYLOI-GZMMTYOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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